

Comparative Guide to Inhibitors of the PKM2-ALDH1A3 Interaction

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Compound of Interest

Compound Name: PKM2-IN-7

Cat. No.: B7834775

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of therapeutic strategies targeting the interaction between Pyruvate Kinase M2 (PKM2) and Aldehyde Dehydrogenase 1A3 (ALDH1A3), a critical axis in cancer metabolism and progression. We will explore direct inhibitors of this interaction, as well as inhibitors of the individual protein partners, presenting available experimental data to facilitate informed decisions in research and drug development.

Introduction to the PKM2-ALDH1A3 Axis

Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, and ALDH1A3, a member of the aldehyde dehydrogenase family and a marker for cancer stem cells, have been shown to interact and functionally cooperate in promoting tumor growth and metabolic reprogramming. This interaction is implicated in the regulation of aerobic glycolysis, also known as the Warburg effect, a hallmark of cancer. The PKM2-ALDH1A3 axis, therefore, represents a promising target for novel anti-cancer therapies.

Therapeutic Strategies and Comparative Analysis

Currently, three main strategies exist to disrupt the PKM2-ALDH1A3 signaling nexus:

- **Direct Inhibition of the PKM2-ALDH1A3 Interaction:** This approach offers the highest theoretical specificity.

- Inhibition of PKM2: By targeting PKM2, downstream effects that are dependent on its interaction with ALDH1A3 can be modulated.
- Inhibition of ALDH1A3: This strategy focuses on a key enzyme implicated in cancer stem cell biology and chemoresistance.

The following sections provide a detailed comparison of compounds within these categories.

Data Presentation

Table 1: Direct Inhibitor of the PKM2-ALDH1A3 Interaction

Compound Name	Mechanism of Action	Quantitative Data (IC50, Ki, etc.)	Cellular Effects	Reference
PKM2-IN-7	Stated to inhibit the interaction between PKM2 and ALDH1A3.[1]	Publicly available quantitative data on the specific inhibition of the PKM2-ALDH1A3 interaction is currently unavailable.	Reported to have low toxicity in normal cells.[1]	[1]

Note: The lack of publicly available quantitative data for **PKM2-IN-7**'s specific activity on the PKM2-ALDH1A3 interaction limits a direct comparison with other compounds.

Table 2: Selected PKM2 Inhibitors with Potential Indirect Effects on the PKM2-ALDH1A3 Axis

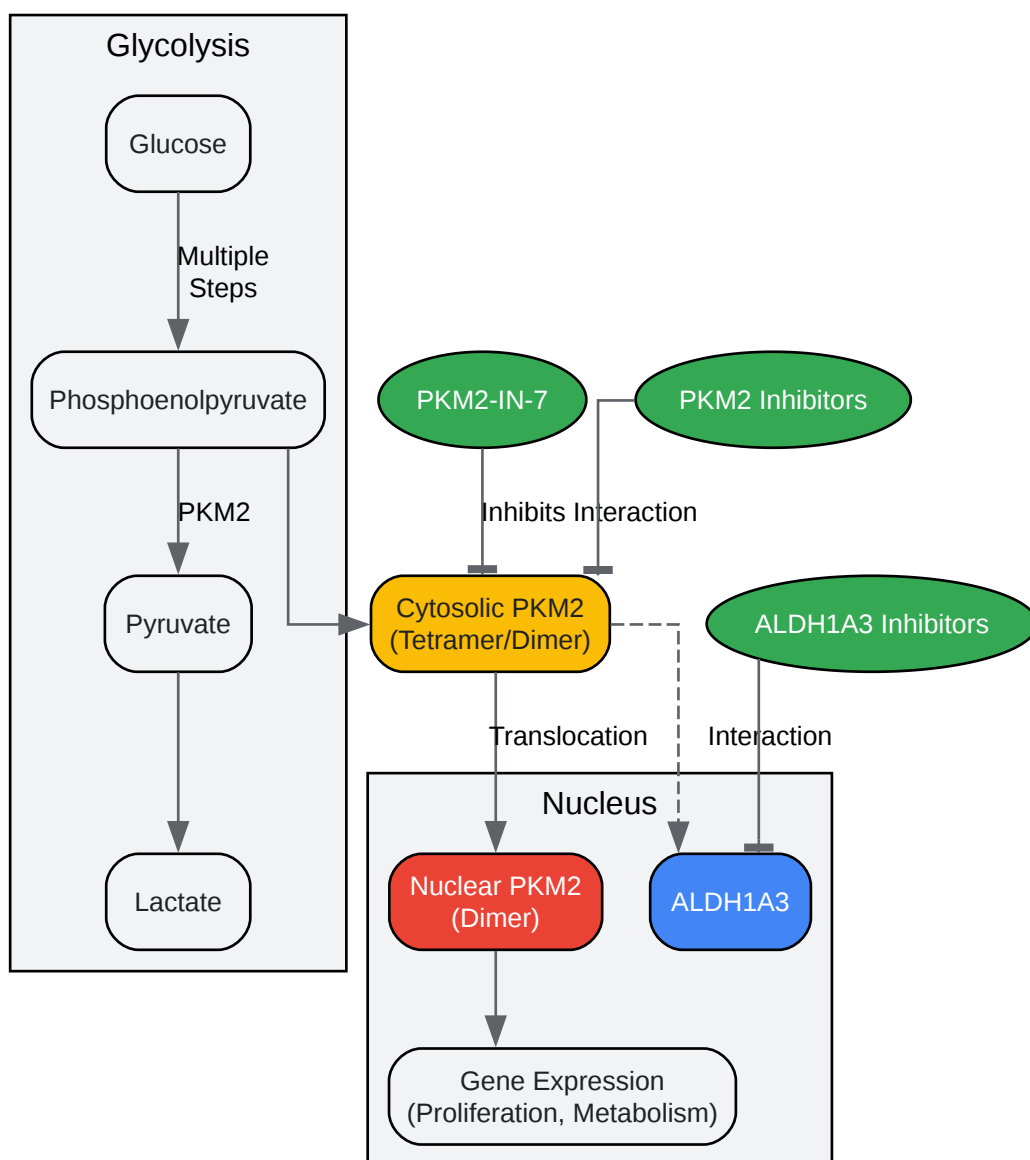
Compound Name	Mechanism of Action	IC50 (PKM2)	Cellular Effects	Reference
Shikonin	Specific inhibitor of PKM2.	Not specified in the provided results.	Induces cell death in various cancer cell lines. [2]	[2]
PKM2-IN-1	Inhibitor of PKM2.	2.95 μ M[3]	Exhibits antiproliferative activity in cancer cell lines.	[3]
PKM2-IN-6	Potent and orally active inhibitor of PKM2.	23 nM[4][5]	Induces apoptosis and cell cycle arrest. [4][5]	[4][5]
PKM2-IN-11	Inhibitor of PKM2 with dual microtubule stabilization activity.	0.363 μ M[6]	Induces G2/M phase arrest and apoptosis.[6]	[6]

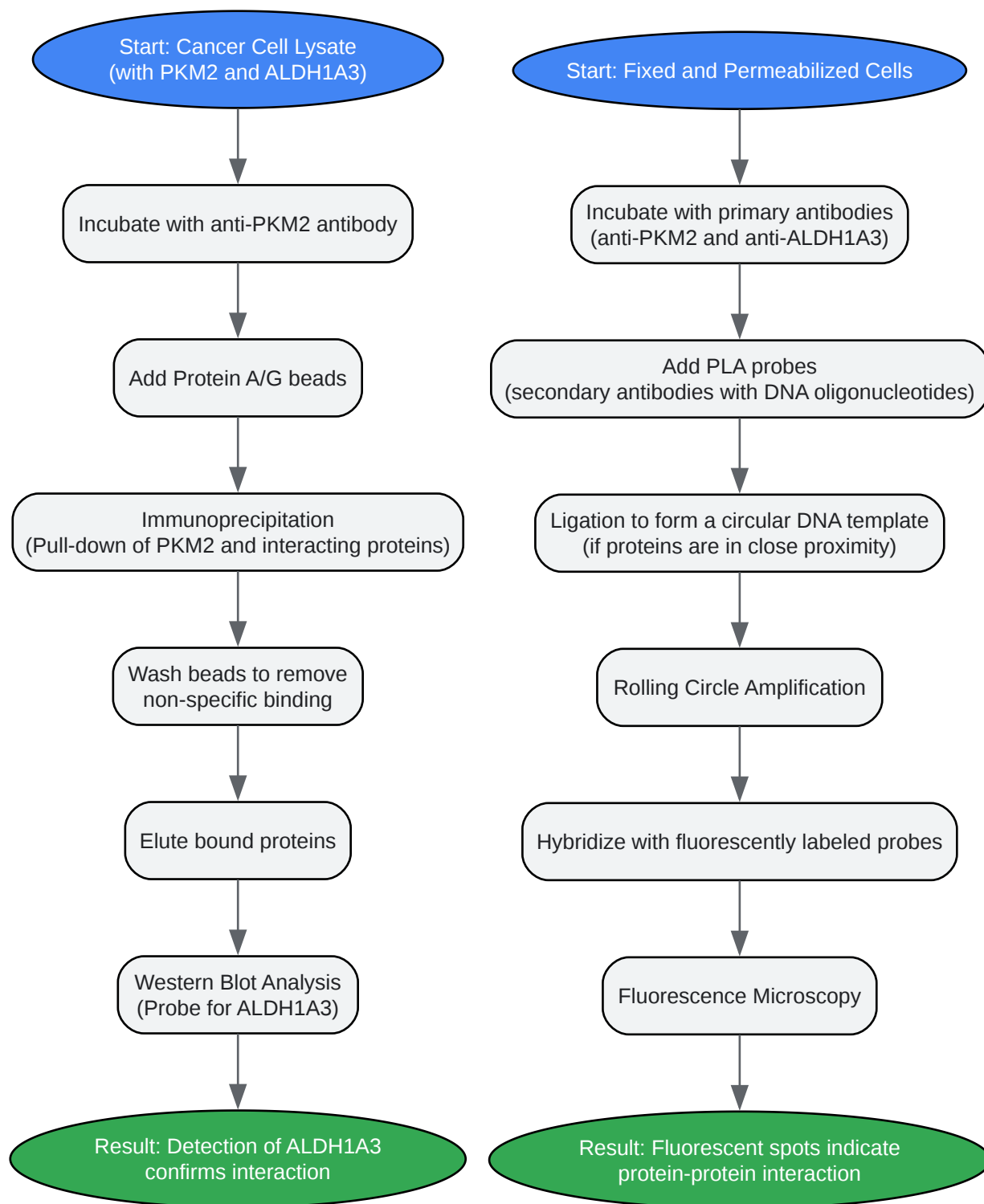
Table 3: Selected ALDH1A3 Inhibitors

Compound Name	Mechanism of Action	IC50 (ALDH1A3)	Cellular Effects	Reference
CLM296	Highly selective inhibitor of ALDH1A3.	2 nM (in TNBC cells)[7]	Reduces invasion of ALDH1A3-expressing cells. [7]	[7]
GA11	Imidazo[1,2-a]pyridine derivative, selective ALDH1A3 inhibitor.	Nanomolar to picomolar efficacy against glioblastoma stem-like cells.	Induces cytotoxic effects and reduces cell migration and stemness.	[4]
MF-7	Imidazo[1,2-a]pyridine derivative, selective ALDH1A3 inhibitor.	Not specified.	Anti-cancer activity in glioma, breast, and colorectal cancers.	[8]
NR6	Imidazo[1,2-a]pyridine derivative, highly potent and selective ALDH1A3 inhibitor.	Not specified.	Induces cytotoxic effects and reduction in cell migration and stemness.	[4]

Signaling Pathway and Experimental Workflows

Signaling Pathway





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